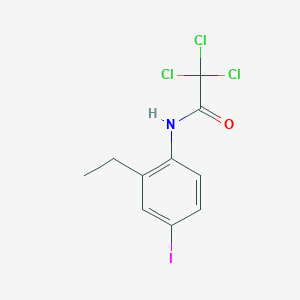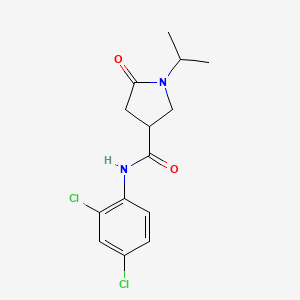
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide
Vue d'ensemble
Description
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide, commonly known as iodochlorhydroxyquin (ICHQ), is a chemical compound that has been extensively used in scientific research due to its diverse biological properties. ICHQ has been recognized as a potent antiseptic, antifungal, and antiparasitic agent, and has been used in various fields of research, including microbiology, pharmacology, and biochemistry.
Applications De Recherche Scientifique
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has been used in various scientific research applications due to its diverse biological properties. It has been used as an antiseptic agent in wound healing, as an antifungal agent in the treatment of fungal infections, and as an antiparasitic agent in the treatment of parasitic infections. This compound has also been used in the study of bacterial biofilms, which are complex communities of bacteria that are highly resistant to antibiotics.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been shown to inhibit the growth of bacteria, fungi, and parasites by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the formation of bacterial biofilms, which are implicated in a range of chronic infections. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a broad spectrum of activity against microorganisms, making it useful in a range of research applications. However, this compound has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide. One area of research is the development of new derivatives of this compound with improved activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases. Additionally, this compound may have potential applications in the development of new antimicrobial agents and in the treatment of chronic infections.
Propriétés
IUPAC Name |
2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3INO/c1-2-6-5-7(14)3-4-8(6)15-9(16)10(11,12)13/h3-5H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMFKOLFJYKLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-chlorophenyl)-7-(2-furyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4109897.png)


![5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4109911.png)
![ethyl 4-(3-cyclopropyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4109927.png)
![2-ethyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B4109935.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)
![N-1,3-benzodioxol-5-yl-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4109943.png)
![2-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4109951.png)

![N-[cyclopentyl(phenyl)methyl]-4-methoxybenzamide](/img/structure/B4109961.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4109969.png)
![N-cyclopentyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4109971.png)
